4-Methyl-3-(trifluoroacetamido)benzoic acid
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Overview
Description
4-Methyl-3-(trifluoroacetamido)benzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a trifluoroacetamido group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoroacetamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl benzoate, followed by reduction to form the corresponding amine. This amine is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetamido group. Finally, hydrolysis of the ester group yields the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The trifluoroacetamido group can be reduced to an amine.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to 4-carboxy-3-(trifluoroacetamido)benzoic acid.
Reduction: The reduction of the trifluoroacetamido group yields 4-Methyl-3-amino benzoic acid.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
4-Methyl-3-(trifluoroacetamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-3-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a fluorine atom instead of a methyl group.
4-Methyl-2-(trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)benzoic acid: Lacks the methyl group but has the trifluoromethyl group
Uniqueness
4-Methyl-3-(trifluoroacetamido)benzoic acid is unique due to the presence of both a trifluoroacetamido group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
915094-41-6 |
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Molecular Formula |
C10H8F3NO3 |
Molecular Weight |
247.17 g/mol |
IUPAC Name |
4-methyl-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H8F3NO3/c1-5-2-3-6(8(15)16)4-7(5)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) |
InChI Key |
SXXYVIMVFJXXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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